Tropisetron hydrochloride

Overview

Description

Tropisetron hydrochloride is a pharmaceutical compound synthesized from indol-3-carboxylic acid. Its synthesis involves chloride acetylation and condensation with tropic alcohol, resulting in an overall yield improvement from literature-reported 20% to 50% in some studies. The modification of synthesis processes, such as replacing oxalyl chloride with thionyl chloride, simplifies the reaction, improves yield, and makes the product suitable for scale-up production (Xu Xing-you, 2003).

Synthesis Analysis

Tropisetron hydrochloride's synthesis has been optimized over time to enhance yield and process simplicity. Various methods have been documented, including improvements on the synthesis process by altering chlorination techniques and condensation with tropic alcohol lithium, leading to yields up to 52.8% (Xiang Hong-lin, 2006). These optimizations contribute to a more efficient and industrially feasible production process.

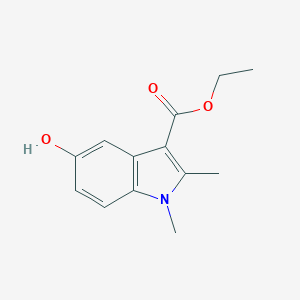

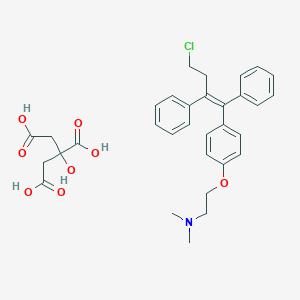

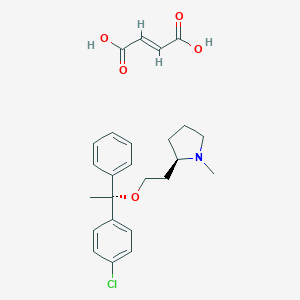

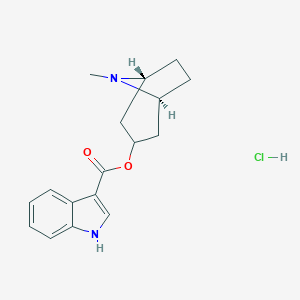

Molecular Structure Analysis

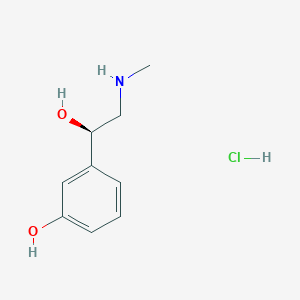

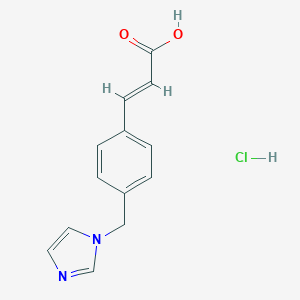

Tropisetron hydrochloride's effectiveness can be attributed to its molecular structure, specifically designed to target and antagonize serotonin 3 (5-HT3) receptors. The molecule is a conjugate of an indole and a tropane group, where the indole portion is crucial for its activity as a partial agonist at α7 nicotinic acetylcholine receptors, suggesting a complex interaction with receptor sites that may contribute to its antiemetic properties (R. Papke et al., 2005).

Chemical Reactions and Properties

Tropisetron hydrochloride undergoes various chemical reactions during its metabolism, including oxidative hydroxylation of the indole ring and conjugation with glucuronic acid and sulfate. These metabolic pathways indicate the compound's dynamic interaction within biological systems, leading to the formation of several metabolites which are essential for its therapeutic action and elimination (V. Fischer et al., 1992).

Physical Properties Analysis

The physical properties of tropisetron hydrochloride, such as its solubility and stability, are crucial for its formulation and efficacy as a medication. While specific studies focusing on these aspects were not identified, the general chemical stability and solubility in water are important for its application in medical treatments, influencing its absorption, distribution, and method of administration.

Chemical Properties Analysis

Tropisetron hydrochloride's chemical properties, including its reactivity and interaction with other compounds, play a vital role in its pharmacological activity. For instance, its interaction with l-tryptophan under specific conditions, which is based on the fluorescence quenching effect, highlights its complex chemical behavior that can be utilized in analytical applications to determine tropisetron hydrochloride concentration in various samples (Xiashi Zhu et al., 2008).

Scientific Research Applications

Oncology

Tropisetron is a novel, potent and highly selective 5-HT3 receptor antagonist, which is active in the treatment of nausea and vomiting induced by highly emetogenic chemotherapeutic drugs such as cisplatin . It selectively blocks the excitation of the presynaptic 5-HT receptors of the peripheral neurones involved in the emetic reflex, and may have other direct actions in the CNS on 5-HT3 receptors, mediating the actions of vagal inputs to the area postrema .

Method of Application

In the first set of pharmacological experiments, the well-known Langendorff rabbit heart model was used to demonstrate blockade of the serotonin receptor by tropisetron. There is a release of noradrenaline in this model, following serotonin binding at the peripheral presynaptic site, which produces a positive inotropic .

Neuropharmacology

Tropisetron hydrochloride is a potent and selective 5-HT3A channel blocker . It is applied 30 seconds before stimulation at 1, 10 and 100 nM, as indicated and inhibited the 5-HT induced current in a dose-dependent and reversible manner .

Method of Application

Tropisetron hydrochloride was applied 30 seconds before stimulation at 1, 10 and 100 nM .

Results or Outcomes

Tropisetron hydrochloride inhibited the 5-HT induced current in a dose-dependent and reversible manner .

Analgesic and Anti-inflammatory Activity

Tropisetron has been found to have analgesic and anti-inflammatory activity. It inhibits the release of tumor necrosis factor (TNF) and interleukin-1-β from human monocytes, which are stimulated by lipopolysaccharide (LPS) .

Method of Application

The inhibition of TNF and interleukin-1-β release is conducted by preventing the phosphorylation of the p38 mitogen activated kinase (MAPK) .

Results or Outcomes

This inhibition results in analgesic and anti-inflammatory effects .

Bioequivalence Study

Tropisetron hydrochloride has been used in bioequivalence studies .

Method of Application

In these studies, the pharmacokinetics of tropisetron in human plasma are analyzed using a high performance liquid chromatographic method with UV detection .

Results or Outcomes

These studies help to understand the metabolism of tropisetron in the human body .

Partial Agonist of α7 nAChR

Tropisetron hydrochloride is a partial agonist of α7 nicotinic acetylcholine receptor (α7 nAChR) .

Results or Outcomes

The activation of α7 nAChR by Tropisetron could have potential implications in various neurological disorders where these receptors are implicated .

Bioequivalence Study

Tropisetron hydrochloride has been used in bioequivalence studies .

Method of Application

In these studies, the pharmacokinetics of tropisetron in human plasma are analyzed using a high-performance liquid chromatographic method with UV detection .

Results or Outcomes

These studies help to understand the metabolism of tropisetron in the human body .

Safety And Hazards

Future Directions

properties

IUPAC Name |

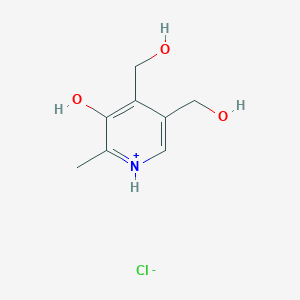

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEGSJAEZIGKSA-KOQCZNHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909756 | |

| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropisetron hydrochloride | |

CAS RN |

105826-92-4 | |

| Record name | Tropisetron monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPISETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.